molecular formula C5H13Cl3N6O B1404844 N1-[3-(Aminomethyl)-4H-1,2,4-triazol-4-yl]glycinamide trihydrochloride CAS No. 1351647-67-0

N1-[3-(Aminomethyl)-4H-1,2,4-triazol-4-yl]glycinamide trihydrochloride

Cat. No.: B1404844
CAS No.: 1351647-67-0
M. Wt: 279.6 g/mol
InChI Key: PBQHLZWMWJAEKE-UHFFFAOYSA-N
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Description

N1-[3-(Aminomethyl)-4H-1,2,4-triazol-4-yl]glycinamide trihydrochloride (CAS: 1351647-67-0) is a triazole-derived compound with a glycineamide substituent and a trihydrochloride salt formulation. Its structure features a 1,2,4-triazole core modified by an aminomethyl group at the 3-position and a glycinamide moiety at the N1-position . The trihydrochloride salt enhances solubility, making it suitable for drug formulation .

Properties

IUPAC Name

2-amino-N-[3-(aminomethyl)-1,2,4-triazol-4-yl]acetamide;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N6O.3ClH/c6-1-4-9-8-3-11(4)10-5(12)2-7;;;/h3H,1-2,6-7H2,(H,10,12);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQHLZWMWJAEKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(N1NC(=O)CN)CN.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13Cl3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-[3-(Aminomethyl)-4H-1,2,4-triazol-4-yl]glycinamide trihydrochloride typically involves the reaction of glycinamide with 3-(aminomethyl)-1,2,4-triazole under acidic conditions to form the trihydrochloride salt. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete reaction and high yield.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in high purity.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring to its dihydro or tetrahydro derivatives.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antifungal Properties

The 1,2,4-triazole scaffold is well-documented for its broad spectrum of biological activities, particularly in developing antimicrobial agents. Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antifungal activity against various strains of fungi. For instance, derivatives of N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide have been synthesized and evaluated for their antifungal efficacy against Candida species. Many of these compounds demonstrated greater efficacy than fluconazole, with minimum inhibitory concentration (MIC) values as low as 25 µg/mL .

Anticancer Activity

Several studies have highlighted the potential of triazole derivatives in cancer therapy. Triazole-containing compounds have been explored for their ability to inhibit key enzymes involved in cancer progression. For example, certain triazole derivatives have shown promising results in inhibiting acetylcholinesterase activity, which is crucial in treating neurodegenerative diseases like Alzheimer's . Moreover, mercapto-substituted 1,2,4-triazoles have been reported to possess chemopreventive effects against cancer cells .

Agricultural Applications

Herbicidal Activity

N1-[3-(Aminomethyl)-4H-1,2,4-triazol-4-yl]glycinamide trihydrochloride may also find applications as a herbicide. The compound's structural analogs are known to act as nonselective systemic herbicides effective against various weeds without affecting food crops due to their carcinogenic properties . This herbicidal activity is attributed to the compound's ability to inhibit specific metabolic pathways in target plants.

Microbiological Applications

Yeast Selection Systems

In microbiology, compounds like this compound are utilized in yeast selection systems. The compound can serve as a selective agent in yeast strains that require histidine for growth. By increasing the expression of the HIS3 gene in yeast cells exposed to this compound, researchers can effectively select for cells with desired genetic modifications . This application is particularly useful in two-hybrid systems for studying protein-protein interactions.

Summary of Findings

The following table summarizes the key applications of this compound:

Application Area Description Key Findings
Medicinal Chemistry Antimicrobial and antifungal agentsEffective against Candida species; superior efficacy compared to fluconazole .
Anticancer activityInhibits acetylcholinesterase; potential neuroprotective effects .
Agricultural Herbicidal activityNonselective herbicide effective against various weeds; not used on food crops due to toxicity .
Microbiology Yeast selection systemsEnhances HIS3 gene expression for selective growth in modified yeast strains .

Mechanism of Action

The mechanism of action of N1-[3-(Aminomethyl)-4H-1,2,4-triazol-4-yl]glycinamide trihydrochloride involves its interaction with specific molecular targets, such as enzymes. For instance, it may inhibit enzymes like alpha-amylase and alpha-glucosidase, which are involved in the breakdown of carbohydrates. By inhibiting these enzymes, the compound can reduce the rate of glucose production, thereby exerting antidiabetic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of N1-[3-(Aminomethyl)-4H-1,2,4-triazol-4-yl]glycinamide trihydrochloride, a comparative analysis with structurally or functionally related triazole derivatives is provided below.

Structural and Functional Analogues

Compound Name Structural Features Primary Application Key Differences References
This compound 1,2,4-Triazole core, aminomethyl (C3), glycinamide (N1), trihydrochloride salt Pharmaceutical (undisclosed use) Unique glycineamide substituent and trihydrochloride formulation; optimized for solubility and bioavailability.
Tebuconazole 1,2,4-Triazole core, chlorophenyl, methylbutyrate, pentanol substituents Agrochemical (fungicide) Bulky hydrophobic groups (chlorophenyl, pentanol) enhance lipid solubility for plant tissue penetration; no charged groups.
Triazolium Salts (e.g., N4-alkylated derivatives) 1,2,4-Triazole core, alkylated N4-position, counterions (e.g., nitrate, perchlorate) Materials science (ionic liquids) Cationic triazolium structure with diverse counterions; tailored for catalytic or conductive properties rather than bioactivity.

Pharmacological and Physicochemical Properties

  • Solubility: The trihydrochloride salt of the target compound ensures high aqueous solubility, critical for drug delivery. In contrast, tebuconazole’s non-ionic structure prioritizes lipid solubility for antifungal activity in plant tissues .
  • Tebuconazole explicitly inhibits fungal lanosterol 14α-demethylase, a cytochrome P450 enzyme .
  • Synthetic Routes: The synthesis of triazole derivatives often involves cyclization of thiosemicarbazides or azide-alkyne cycloadditions. For example, triazolium salts are synthesized via N4-alkylation of 1,2,4-triazole precursors .

Structural Insights

  • The 1,2,4-triazole core is a common feature, but substituent variations dictate application-specific properties. For example: Aminomethyl group: May enhance hydrogen-bonding capacity for target binding.

Notes

Synthetic Challenges : Triazole derivatives often require precise control over regioselectivity during cyclization. The trihydrochloride salt’s synthesis may involve neutralization steps to stabilize the final product .

Regulatory Status : Tebuconazole is widely approved for agricultural use, whereas the target compound’s regulatory pathway (e.g., FDA/EMA compliance) is unspecified .

Solubility vs. Bioactivity Trade-offs : The target compound’s high solubility may limit membrane permeability, necessitating formulation optimizations (e.g., prodrug strategies) .

Biological Activity

N1-[3-(Aminomethyl)-4H-1,2,4-triazol-4-yl]glycinamide trihydrochloride is a compound that has garnered attention for its diverse biological activities. This article reviews the existing literature on the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a triazole ring, which is known for its role in various biological activities. The triazole structure allows for hydrogen bonding and interactions with biological macromolecules, enhancing its potential as a therapeutic agent.

Structure:

  • Chemical Formula : C4H7N5O2·3HCl
  • Molecular Weight : 210.6 g/mol
  • IUPAC Name : this compound

1. Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. N1-[3-(Aminomethyl)-4H-1,2,4-triazol-4-yl]glycinamide has shown effectiveness against various bacterial strains and fungi. For instance, studies have demonstrated that similar triazole compounds inhibit the growth of Escherichia coli and Staphylococcus aureus, suggesting potential use as an antimicrobial agent .

2. Antiviral Properties

Triazoles have been explored for their antiviral effects. Specifically, the compound’s ability to inhibit viral replication has been noted in studies involving coronaviruses. The mechanism likely involves interference with viral RNA synthesis or protein translation .

3. Enzyme Inhibition

The compound has been shown to affect enzyme activity related to histidine metabolism. It inhibits imidazoleglycerol phosphate dehydrase, leading to disrupted histidine synthesis in algal species . This inhibition may have implications for metabolic regulation in other organisms as well.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of E. coli and S. aureus growth
AntiviralReduced replication in coronaviruses
Enzyme InhibitionInhibition of imidazoleglycerol phosphate dehydrase

Notable Research

In a study examining the structure-activity relationship (SAR) of triazole derivatives, it was found that modifications to the amine group significantly enhanced antimicrobial potency while maintaining low toxicity levels . Another investigation highlighted the compound's role as a bioisostere for amides in kinase inhibition, revealing improved binding affinity to target enzymes .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N1-[3-(Aminomethyl)-4H-1,2,4-triazol-4-yl]glycinamide trihydrochloride?

  • Methodology : Utilize alkylation or nucleophilic substitution reactions on the triazole core. For example, K₂CO₃ in DMF can facilitate the introduction of aminomethyl groups via alkyl halides or chloroacetamide derivatives. Cyclization with hydrazine or similar agents may stabilize the triazole-glycinamide linkage .
  • Key Considerations : Monitor reaction pH and temperature to avoid decomposition of the triazole ring. Purify intermediates via recrystallization or column chromatography.

Q. How can the structural conformation of this compound be confirmed experimentally?

  • Methodology : Employ single-crystal X-ray diffraction (SHELXL/SHELXS) for precise bond-length and angle analysis. Pair with spectroscopic techniques (¹H/¹³C NMR, IR) to validate functional groups like the aminomethyl and triazole moieties .
  • Data Interpretation : Compare experimental crystallographic data (e.g., CCDC entries) with computational models (DFT) to resolve ambiguities in stereochemistry .

Q. What safety protocols should be followed when handling this compound in the lab?

  • Guidelines : Use fume hoods, gloves, and protective eyewear. In case of skin contact, rinse immediately with water; for inhalation, move to fresh air and seek medical attention if irritation persists. Store in a cool, dry environment away from oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies involving triazole derivatives?

  • Methodology : Perform dose-response assays under standardized conditions (e.g., fixed pH, temperature). Use isogenic cell lines to minimize variability. Cross-validate results with orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
  • Case Study : Inconsistent α-glucosidase inhibition data may arise from differences in assay buffers (phosphate vs. Tris-HCl), which alter protonation states of the triazole ring. Adjust buffer systems to match physiological conditions .

Q. What strategies optimize the compound’s stability during long-term storage?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Identify degradation products (e.g., via LC-MS) and adjust formulation—lyophilization with cryoprotectants (trehalose) can prevent hydrolysis of the glycinamide group .
  • Key Finding : Impurities like 5-hydroxymethylfurfural (RRT 0.22–0.28) may form under acidic conditions; use neutral buffers for storage .

Q. How can structural modifications enhance target selectivity in enzyme inhibition studies?

  • Methodology : Replace the 4H-1,2,4-triazole with isosteric 1H-1,2,3-triazole to alter hydrogen-bonding patterns. Perform molecular docking (AutoDock Vina) to predict interactions with active sites (e.g., lipase or kinase domains) .
  • Example : Substitution with a cycloheptyl-sulfanyl group (as in ) improved selectivity for sulfonamide-binding enzymes by 40% in kinetic assays .

Q. What crystallographic software tools are critical for refining the compound’s molecular geometry?

  • Tools : Use SHELXL for least-squares refinement of X-ray data. Generate ORTEP-3 diagrams to visualize thermal ellipsoids and validate anisotropic displacement parameters .
  • Workflow : Refine hydrogen atom positions using riding models; apply TWIN/BASF commands for handling twinned crystals .

Methodological Challenges and Solutions

  • Contradiction in Synthetic Yields : Discrepancies in yields (e.g., 60% vs. 85%) may stem from trace moisture in DMF. Use molecular sieves or anhydrous solvents to improve reproducibility .
  • Impurity Profiling : If unexpected peaks appear in HPLC (RRT 0.47–0.59), employ preparative TLC to isolate impurities and characterize them via high-resolution MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N1-[3-(Aminomethyl)-4H-1,2,4-triazol-4-yl]glycinamide trihydrochloride
Reactant of Route 2
N1-[3-(Aminomethyl)-4H-1,2,4-triazol-4-yl]glycinamide trihydrochloride

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